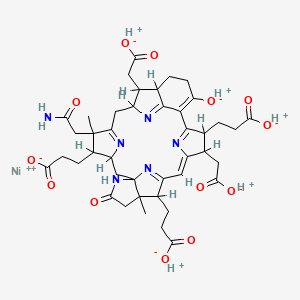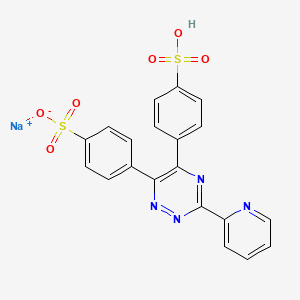
Ferrozine
描述
A ferroin compound that forms a stable magenta-colored solution with the ferrous ion. The complex has an absorption peak at 562 nm and is used as a reagent and indicator for iron.
作用机制
Target of Action
Ferrozine monosodium salt, also known as this compound or this compound sodium, primarily targets iron (Fe) . It is one of the most sensitive iron reagents known . It forms a stable magenta complex with Fe2+ for iron spectrophotometry .
Mode of Action
This compound monosodium salt interacts with its target, iron, by forming a stable complex. This interaction is used in spectrophotometric determination of iron, where the formation of the complex results in a color change that can be measured .
Biochemical Pathways
It is known to play a role in the detection and measurement of iron in various biological and environmental samples .
Result of Action
The primary result of this compound monosodium salt’s action is the formation of a stable magenta complex with Fe2+ . This complex can be measured spectrophotometrically, allowing for the detection and quantification of iron in a sample .
Action Environment
The action of this compound monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. For example, the rate of iron reduction is slower with this compound, requiring 1 hour, and recovery of spiked Fe at sample pH 9 was poor . Therefore, the environment in which this compound monosodium salt is used can impact its efficacy and stability.
生化分析
Biochemical Properties
Ferrozine plays a crucial role in biochemical reactions involving iron chelation. It interacts with ferrous ions to form a stable complex, which is essential for measuring iron concentrations in biological samples. The Fe²⁺-Ferrozine complex formation is used to assess the iron-binding capacity of proteins such as transferrin and ferritin. Additionally, this compound is employed in studies involving iron metabolism and homeostasis, as it can effectively chelate iron and prevent its participation in harmful oxidative reactions .
Cellular Effects
This compound influences various cellular processes by modulating iron availability. In cells, iron is a critical cofactor for numerous enzymes involved in DNA synthesis, respiration, and metabolism. By chelating ferrous ions, this compound can reduce the availability of iron, thereby affecting cellular functions such as gene expression, cell signaling pathways, and metabolic activities. For instance, iron chelation by this compound can lead to decreased reactive oxygen species (ROS) production, which in turn influences oxidative stress responses and cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a complex with ferrous ions. This interaction involves the binding of this compound to Fe²⁺, resulting in a purple-colored complex that can be quantified spectrophotometrically. The chelation of iron by this compound inhibits its participation in redox reactions, thereby preventing the generation of ROS. This mechanism is particularly important in studies of iron metabolism and oxidative stress, where this compound is used to modulate iron availability and assess its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored properly, but its effectiveness can diminish if exposed to light or extreme temperatures. Long-term studies have shown that this compound maintains its iron-chelating properties over extended periods, making it a reliable reagent for in vitro and in vivo experiments. It is essential to monitor the reagent’s stability to ensure accurate and consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively chelates iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as iron deficiency and impaired cellular functions. Studies in mice have demonstrated that excessive iron chelation by this compound can disrupt iron homeostasis, leading to symptoms of iron deficiency anemia. Therefore, it is crucial to determine the appropriate dosage to balance iron chelation and avoid toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, such as ferritin and transferrin. By chelating ferrous ions, this compound can influence metabolic flux and alter metabolite levels. This property is particularly useful in studies investigating the role of iron in various metabolic processes, including energy production, DNA synthesis, and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with iron-binding proteins. It can be taken up by cells through endocytosis and distributed to various cellular compartments. The localization of this compound within cells is influenced by its binding to iron and other metal ions. This distribution is critical for its function as an iron chelator, as it ensures that this compound can effectively modulate iron availability in different cellular environments .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with iron and other metal ions. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and lysosomes. The targeting of this compound to specific organelles is influenced by post-translational modifications and binding interactions with iron-binding proteins. This subcellular localization is essential for its role in modulating iron availability and preventing oxidative damage .
属性
CAS 编号 |
69898-45-9 |
|---|---|
分子式 |
C20H15N4NaO7S2 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChI 键 |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
Key on ui other cas no. |
69898-45-9 |
物理描述 |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
Pictograms |
Irritant |
同义词 |
Ferrozine Ferrozine, Monosodium Salt Ferrozine, Monosodium Salt, Monohydrate Monosodium Salt Ferrozine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ferrozine exhibits a strong and specific binding affinity for ferrous iron (Fe(II)). It forms a stable, magenta-colored complex with Fe(II) in a 3:1 molar ratio (3 this compound molecules per 1 Fe(II) ion). [, , , , , ]
ANone: The formation of the Fe(II)-ferrozine complex can be easily monitored using spectrophotometry due to its strong absorbance at a specific wavelength (around 562 nm). [, , , , , , ] This allows for the quantification of Fe(II) in various samples.
ANone: The molecular formula of this compound is C18H14N6O6S2, and its molecular weight is 478.48 g/mol.
ANone: The Fe(II)-ferrozine complex has a characteristic absorbance maximum at around 562 nm. This property is exploited in spectrophotometric methods for the quantification of iron. [, , , ]
ANone: While this compound exhibits high selectivity for Fe(II), certain metal ions, such as copper (Cu), can interfere with the assay. [, ] These interferences can be minimized by using appropriate reducing agents, masking agents, or by adjusting the pH of the solution.
ANone: this compound is widely used for various iron analysis applications, including: * Determining the iron content in food and beverages. [] * Measuring iron levels in biological samples for diagnosing iron deficiency or overload. [] * Investigating iron uptake and transport mechanisms in biological systems. [, ] * Studying iron redox cycling in environmental samples like seawater and sediments. [, ] * Evaluating the iron-chelating capacity of potential therapeutic agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)
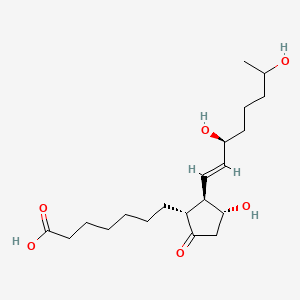

![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)

![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)
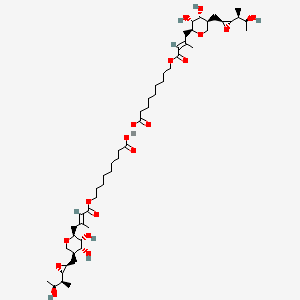
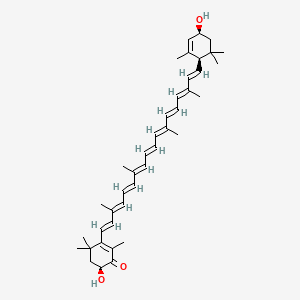
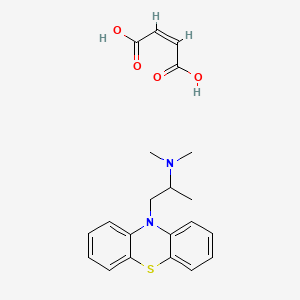
![[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1232397.png)
